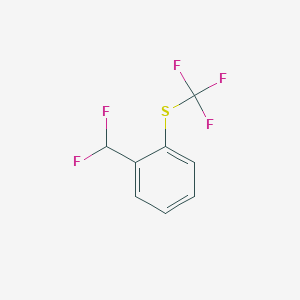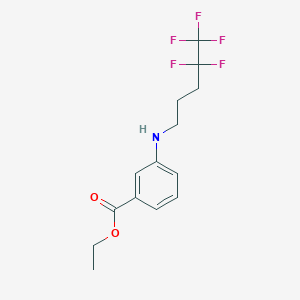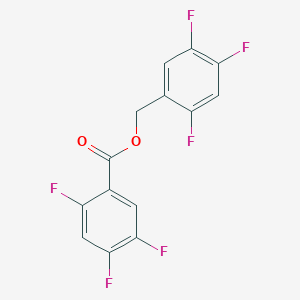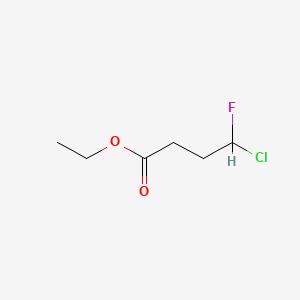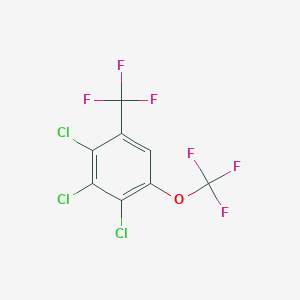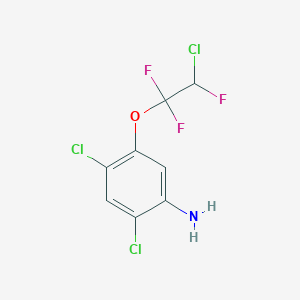
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline, or 2,4-D, is a chlorinated aniline that is used in a variety of scientific research applications. It is a versatile compound that can be used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes.
科学研究应用
2,4-D is used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and pesticides, and as a catalyst for various chemical reactions.
作用机制
2,4-D is a chlorinated aniline, and its mechanism of action is believed to be due to its ability to interact with a variety of proteins and enzymes. Specifically, it is believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-D has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, which are important regulators of mood and behavior. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which are important components of cellular membranes.
实验室实验的优点和局限性
2,4-D is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its availability, its low cost, and its relatively low toxicity. However, it also has some limitations, including its relatively short shelf life and its susceptibility to oxidation when exposed to air. Additionally, it can be difficult to obtain in large quantities, and it can be difficult to store and handle in the laboratory.
未来方向
The potential future directions for 2,4-D research are numerous. For example, further research could be conducted to investigate the effects of 2,4-D on other physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,4-D, such as its use in the treatment of inflammatory diseases and other conditions. Finally, further research could be conducted to investigate the potential environmental implications of 2,4-D, such as its potential to contaminate groundwater and surface water sources.
合成方法
2,4-D can be synthesized by a variety of methods, including the reaction of 2,4-dichloroaniline with trifluoroacetic acid and anhydrous aluminum chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 50°C. The reaction is typically complete within 24 hours, and yields a white solid product with a melting point of between 85°C and 88°C.
属性
IUPAC Name |
2,4-dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F3NO/c9-3-1-4(10)6(2-5(3)15)16-8(13,14)7(11)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCTTYFIRZZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









